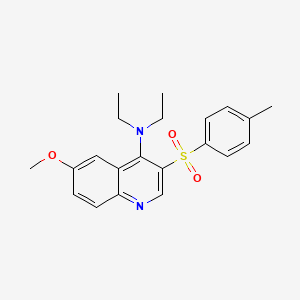

N,N-diethyl-6-methoxy-3-tosylquinolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N,N-diethyl-6-methoxy-3-tosylquinolin-4-amine” is a complex organic compound that contains several functional groups. It has a quinoline core, which is a nitrogenous heterocyclic compound . Quinoline derivatives have been used since ancient times and are known for their various biological activities .

Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions, including nucleophilic and electrophilic substitution reactions . The presence of various functional groups in “N,N-diethyl-6-methoxy-3-tosylquinolin-4-amine” would likely provide multiple sites for such reactions.

Wissenschaftliche Forschungsanwendungen

- N,N-diethyl-6-methoxy-3-tosylquinolin-4-amine exhibits promising antimicrobial activity. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. Its mechanism of action and potential applications in drug development warrant further exploration .

- N,N-diethyl-6-methoxy-3-tosylquinolin-4-amine shares structural similarities with the widely used insect repellent DEET (N,N-diethyl-3-methylbenzamide). Studies have explored its efficacy in repelling mosquitoes and other insects. Understanding its mode of action could lead to safer and more effective repellents .

- MOFs are typically synthesized in toxic solvents like formamide. However, N,N-diethyl-6-methoxy-3-tosylquinolin-4-amine has been investigated as a greener alternative solvent for MOF synthesis. Its use could facilitate drug delivery and other applications .

- The compound’s unique structure makes it an interesting candidate for organic synthesis. Researchers have explored its reactivity in various reactions, including oxidative couplings. Its application in constructing complex organic molecules is an active area of study .

- N,N-diethyl-6-methoxy-3-tosylquinolin-4-amine has been employed in copper-catalyzed reactions. These include the formation of amides through oxidative coupling. Investigating its catalytic properties and optimizing reaction conditions could enhance synthetic methodologies .

- The compound’s quinoline core resembles the structure of triazines. Researchers have explored its use in synthesizing 2,4,6-tri-substituted-1,3,5-triazines. These derivatives find applications in materials science, pharmaceuticals, and agrochemicals .

Antimicrobial Properties

Insect Repellent

Metal-Organic Frameworks (MOFs)

Organic Synthesis

Copper-Based Catalysis

Triazine Derivatives

Wirkmechanismus

Target of Action

The primary targets of the compound N,N-diethyl-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would depend on the compound’s targets and mode of action.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Eigenschaften

IUPAC Name |

N,N-diethyl-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-5-23(6-2)21-18-13-16(26-4)9-12-19(18)22-14-20(21)27(24,25)17-10-7-15(3)8-11-17/h7-14H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJQFOBIKVWEDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-6-methoxy-3-tosylquinolin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2740302.png)

![3-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]aniline](/img/structure/B2740305.png)

![1-(4-Chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2740308.png)